6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione
Overview
Description
6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 1,3-benzothiazol-2-ylsulfanyl derivatives with pyrazolo[3,4-b]pyridine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and microwave-assisted synthesis could be explored to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .
Scientific Research Applications
6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticonvulsant and antimicrobial agent.
Biological Research: The compound is used in studies investigating the mechanisms of action of anticonvulsant drugs and their interactions with biological targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione involves its interaction with specific molecular targets in the body. The compound has been shown to bind to GABA receptors and sodium channels, which are critical in the regulation of neuronal excitability. By modulating these targets, the compound can exert anticonvulsant effects, reducing the frequency and severity of seizures .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide: This compound shares the benzothiazole moiety and has shown similar anticonvulsant activity.
3-(1,3-Benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones: These compounds also contain the benzothiazole ring and have been studied for their biological activities.
Uniqueness
6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is unique due to its specific combination of the benzothiazole and pyrazolo[3,4-b]pyridine moieties, which confer distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various therapeutic applications .
Properties
IUPAC Name |
6-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O2S2/c25-15-10-12(11-27-20-22-14-8-4-5-9-16(14)28-20)21-18-17(15)19(26)24(23-18)13-6-2-1-3-7-13/h1-10H,11H2,(H2,21,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFCSXOLRAKGEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(N2)NC(=CC3=O)CSC4=NC5=CC=CC=C5S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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